molecular formula C5H8N4O2S B14581317 Methyl 3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanoate CAS No. 61606-39-1

Methyl 3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanoate

Cat. No.: B14581317
CAS No.: 61606-39-1
M. Wt: 188.21 g/mol
InChI Key: GSOFXOBOZHKTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanoate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a sulfanylidene group and a methyl ester group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanoate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting tetrazole intermediate is then treated with a thiol reagent to introduce the sulfanylidene group, followed by esterification to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. The tetrazole ring can also interact with various receptors and enzymes, modulating their function. These interactions can lead to the observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-methyl-1H-tetrazol-1-yl)propanoate: Similar structure but with a methyl group instead of a sulfanylidene group.

    Ethyl 3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanoate is unique due to the presence of both the sulfanylidene group and the methyl ester group. This combination of functional groups imparts specific chemical and biological properties that are not observed in similar compounds. The sulfanylidene group, in particular, can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

61606-39-1

Molecular Formula

C5H8N4O2S

Molecular Weight

188.21 g/mol

IUPAC Name

methyl 3-(5-sulfanylidene-2H-tetrazol-1-yl)propanoate

InChI

InChI=1S/C5H8N4O2S/c1-11-4(10)2-3-9-5(12)6-7-8-9/h2-3H2,1H3,(H,6,8,12)

InChI Key

GSOFXOBOZHKTHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C(=S)N=NN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.